molecular formula C8H20Cl2N2 B2405534 2-(Piperidin-4-yl)propan-2-amine dihydrochloride CAS No. 864441-10-1

2-(Piperidin-4-yl)propan-2-amine dihydrochloride

Cat. No.: B2405534
CAS No.: 864441-10-1
M. Wt: 215.16
InChI Key: LMJBBCNYFHWAHH-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)propan-2-amine dihydrochloride is an organic compound with the chemical formula C8H20Cl2N2 and a molecular weight of 215.17 g/mol . It is supplied as a powder and should be stored at room temperature . This compound is a piperidine-based building block of significant interest in medicinal chemistry research and the synthesis of novel bioactive molecules. Piperidine scaffolds are recognized for their versatile applications in drug discovery, particularly as core structures in the development of antifungal agents . The piperidine moiety is a privileged structure in the design of histamine H3 receptor antagonists, which are investigated for potential therapeutic applications in neurological disorders . As a chemical intermediate, this compound serves as a critical precursor in reductive amination and other key synthetic reactions for the creation of more complex molecular architectures . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, noting its associated hazard warnings .

Properties

IUPAC Name

2-piperidin-4-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-3-5-10-6-4-7;;/h7,10H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBBCNYFHWAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864441-10-1
Record name 2-(piperidin-4-yl)propan-2-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of piperidine with 2-bromo-2-methylpropane, followed by the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-(Piperidin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.17 g/mol. It consists of a piperidine ring substituted with a propan-2-amine group, placing it within the piperidine family, known for biological activities and medicinal chemistry applications. This compound is used in scientific research, specifically in drug synthesis. It has potential therapeutic applications in pain management and addiction treatment because of its interaction as a potential κ-opioid receptor antagonist.

Research and Biological Activity

  • This compound exhibits biological activity, particularly in pharmacology.
  • It acts as a potential κ-opioid receptor antagonist, demonstrating a high affinity for κ-opioid receptors in humans, rats, and mice.
  • This interaction suggests its therapeutic potential in pain management and addiction treatment.
  • The compound can modulate pain responses and influence addiction pathways through its antagonistic effects on κ-opioid receptors.

Synthesis

The synthesis of this compound typically involves alkylation reactions. Large-scale synthesis in industrial settings employs similar alkylation reactions optimized for yield and purity, with carefully controlled reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Applications

This compound serves multiple purposes in various fields:

  • Drug Synthesis It is used as a building block in synthesizing various pharmaceuticals.
  • Scientific Research It is utilized in chemical research for its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

2-(Piperidin-4-yl)propan-2-amine dihydrochloride, also known as a piperidine derivative, is a compound with significant biological activity, particularly in pharmacology. Its molecular formula is C₈H₂₀Cl₂N₂, and it is characterized by a piperidine ring substituted with a propan-2-amine group. This compound has gained attention for its interactions with various biological targets, especially opioid receptors.

Pharmacological Profile

Research indicates that this compound exhibits high affinity for κ-opioid receptors. This interaction suggests potential therapeutic applications in pain management and addiction treatment. The following table summarizes key pharmacological findings related to this compound:

Biological Target Activity Reference
κ-opioid receptorsHigh affinity antagonist
NLRP3 inflammasomeInhibition of pyroptosis
Enzyme modulationPotential anti-inflammatory

The mechanism of action of this compound primarily involves its antagonistic effects on κ-opioid receptors. By blocking these receptors, the compound may modulate pain responses and influence addiction pathways. Additionally, it has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Case Studies and Research Findings

  • κ-opioid Receptor Antagonism : A study demonstrated that this compound significantly reduces the activation of κ-opioid receptors in vitro, suggesting its potential as a therapeutic agent in managing conditions associated with opioid dependency and pain relief .
  • Inflammasome Inhibition : In experiments involving differentiated THP-1 cells, the compound was shown to inhibit NLRP3-dependent pyroptosis effectively. The results indicated a decrease in cell death when treated with the compound compared to control groups, highlighting its anti-inflammatory potential .
  • Analogs and Derivatives : Research into various analogs of this compound has revealed structure-activity relationships that enhance its biological activity. Modifications to the piperidine structure have resulted in compounds with improved potency against specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include reductive amination of 4-piperidone with acetone followed by hydrochlorination, or nucleophilic substitution of a piperidin-4-yl precursor with a tert-butylamine derivative. For example, analogous syntheses for piperidine derivatives involve coupling reactions in solvents like dichloromethane with bases such as potassium carbonate .
  • Optimization :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (THF) improve solubility of intermediates.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Monitoring : TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and LC-MS (m/z = [M+H]+ for free base: 157.2) track reaction progress .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Purity ≥95% is typical for research-grade material .
  • NMR : Confirm structure via ¹H NMR (D₂O, δ 1.4 ppm for tert-butyl group, δ 3.0–3.5 ppm for piperidine protons) .
  • Elemental Analysis : Verify chloride content (theoretical: ~22.6% Cl) .
  • Impurity Profiling : Identify byproducts (e.g., unreacted piperidine or acetone adducts) via LC-MS .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data observed across different experimental models?

  • Methodological Answer :

  • Source Identification :
  • Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC. Adjust storage (e.g., –20°C desiccated) .
  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation; validate solubility in assay buffers via dynamic light scattering .
  • Model Variability :
  • Cross-validate in primary cells vs. immortalized lines (e.g., HEK293 vs. neuronal cultures).
  • Use orthogonal assays (e.g., radioligand binding vs. cAMP accumulation) .

Q. How can the interaction of this compound with target receptors be elucidated using computational and experimental approaches?

  • Methodological Answer :

  • Computational :
  • Docking Studies : AutoDock Vina with receptor crystal structures (e.g., GPCRs) to predict binding pockets. Adjust protonation states for the dihydrochloride salt .
  • Experimental :
  • Radioligand Binding : Compete with ³H-labeled ligands (e.g., σ-receptor assays) to calculate Ki values .
  • SPR (Surface Plasmon Resonance) : Immobilize receptors on chips; measure real-time binding kinetics (kon/koff) .

Safety and Handling

Q. What are the critical safety considerations and essential PPE for handling this compound?

  • Methodological Answer :

  • Hazards : Potential irritant (skin/eyes); avoid inhalation of dust .
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradiction Analysis

Q. How can conflicting results in cytotoxicity assays be systematically addressed?

  • Methodological Answer :

  • Dose-Response Curves : Ensure linearity across 3–4 log units (e.g., 1 nM–10 μM) to rule out off-target effects at high concentrations .
  • Control Experiments : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).
  • Replicate Consistency : Use intra- and inter-lab replicates (n ≥ 3) to assess variability .

Reference Table: Analytical Techniques for Purity Assessment

TechniqueParametersDetection LimitReference
HPLCC18, 254 nm, 0.1% TFA0.1% impurities
LC-MSESI+, m/z 157.2 (free base)0.01%
¹H NMR400 MHz, D₂O5% impurities

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